N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(4-tert-butylbenzyl)piperazin-1-yl]acetamide
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Overview
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE is a complex organic compound that features a benzoxadiazole moiety. This compound is notable for its applications in various scientific fields, particularly due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved by reacting 2-nitroaniline with a suitable reagent to form the benzoxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxadiazole ring, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzoxadiazole ring .
Scientific Research Applications
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes and as a marker for specific biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with proteins and enzymes, altering their activity and affecting various cellular pathways. This compound may also act as a fluorescent marker, allowing for the visualization of specific biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine: Used as a fluorescent analog in lipid studies.
N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)-methyl]amino palmitoyl Coenzyme A: Utilized in the study of lipid metabolism.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C23H29N5O2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C23H29N5O2/c1-23(2,3)18-9-7-17(8-10-18)15-27-11-13-28(14-12-27)16-21(29)24-19-5-4-6-20-22(19)26-30-25-20/h4-10H,11-16H2,1-3H3,(H,24,29) |
InChI Key |
PAKDXMCTYYHLLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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